molecular formula C11H9F3O3 B13961878 methyl 3-[3-(trifluoromethoxy)phenyl]prop-2-enoate CAS No. 255895-89-7

methyl 3-[3-(trifluoromethoxy)phenyl]prop-2-enoate

Cat. No.: B13961878
CAS No.: 255895-89-7
M. Wt: 246.18 g/mol
InChI Key: YBYIHPMCNDRQTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[3-(trifluoromethoxy)phenyl]prop-2-enoate is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a prop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[3-(trifluoromethoxy)phenyl]prop-2-enoate typically involves the use of trifluoromethoxylation reagents. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and solvent, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[3-(trifluoromethoxy)phenyl]prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 3-[3-(trifluoromethoxy)phenyl]prop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 3-[3-(trifluoromethoxy)phenyl]prop-2-enoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to effectively interact with hydrophobic regions of proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[3-(trifluoromethoxy)phenyl]prop-2-enoate is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, making it valuable in various applications.

Properties

CAS No.

255895-89-7

Molecular Formula

C11H9F3O3

Molecular Weight

246.18 g/mol

IUPAC Name

methyl 3-[3-(trifluoromethoxy)phenyl]prop-2-enoate

InChI

InChI=1S/C11H9F3O3/c1-16-10(15)6-5-8-3-2-4-9(7-8)17-11(12,13)14/h2-7H,1H3

InChI Key

YBYIHPMCNDRQTJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC1=CC(=CC=C1)OC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.